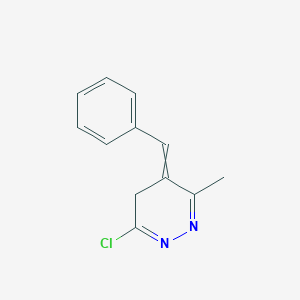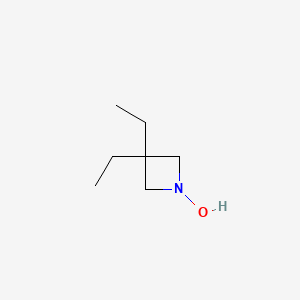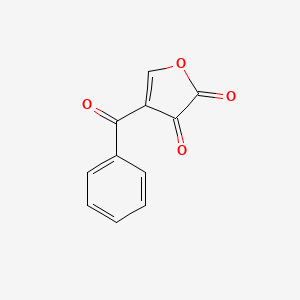
4-Benzoylfuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylfuran-2,3-dione is a heterocyclic compound that features a benzofuran ring fused with a diketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzoylfuran-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base can yield this compound through an intramolecular cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diketone structure to diols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
4-Benzoylfuran-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Benzoylfuran-2,3-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure allows it to participate in multiple biochemical interactions .
Comparison with Similar Compounds
Benzofuran: A simpler analog without the diketone structure.
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Indole: Contains a nitrogen atom instead of oxygen in the heterocyclic ring.
Dibenzofuran: Features an additional fused benzene ring.
Uniqueness: 4-Benzoylfuran-2,3-dione is unique due to its diketone functionality, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and medicinal chemistry applications .
Properties
CAS No. |
112996-44-8 |
|---|---|
Molecular Formula |
C11H6O4 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
4-benzoylfuran-2,3-dione |
InChI |
InChI=1S/C11H6O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-6H |
InChI Key |
AFVYHRINENZHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
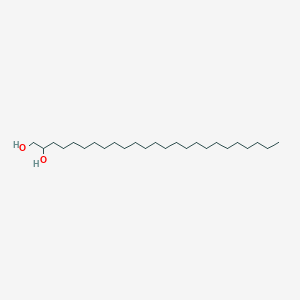
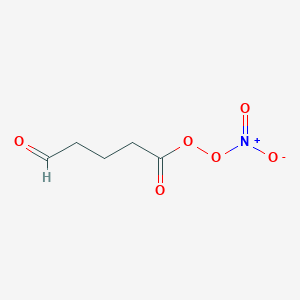

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
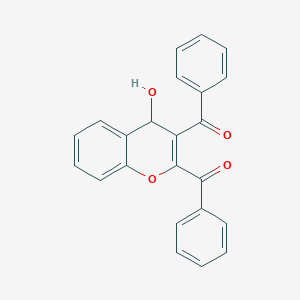
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
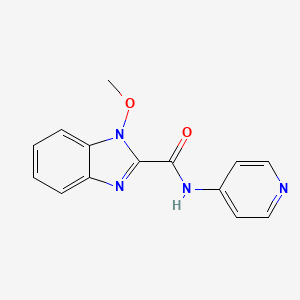


![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
